ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

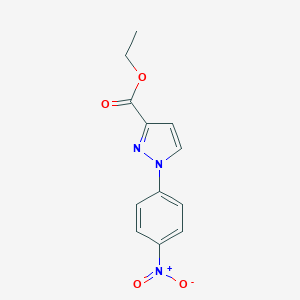

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative with the molecular formula C₁₂H₁₁N₃O₄ and a molecular weight of 261.24 g/mol . The compound features a pyrazole core substituted at the 1-position with a 4-nitrophenyl group and at the 3-position with an ethyl carboxylate ester. Its ChemSpider ID is 540038, and it is cataloged under CAS number 854700-38-2 .

Properties

IUPAC Name |

ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-8-14(13-11)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUWEZLSGXQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649464 | |

| Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19532-38-8 | |

| Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The regiocontrolled synthesis of 1,3-disubstituted pyrazoles using trichloromethyl enones involves a one-pot, three-component reaction. The method, reported by Huang et al. (2017), employs 4-nitrophenylhydrazine hydrochloride and trichloromethyl enones in alcoholic solvents under reflux. The trichloromethyl group acts as a precursor for the carboxyalkyl moiety, enabling direct incorporation of the ester functionality.

Key Steps :

-

Hydrazine Addition : 4-Nitrophenylhydrazine hydrochloride reacts with the trichloromethyl enone, forming a hydrazone intermediate.

-

Cyclization : Intramolecular cyclization under reflux yields the pyrazole core.

-

Hydrolysis : The trichloromethyl group is hydrolyzed to the carboxyethyl ester in situ.

Optimization and Yields

-

Solvent : Ethanol or methanol (10–20 mL per mmol of enone).

-

Temperature : Reflux at 78–90°C for 16–24 hours.

-

Yield : 37–97%, depending on substituent electronic effects. Electron-withdrawing groups on the arylhydrazine enhance reaction rates.

Table 1 : Performance of Trichloromethyl Enone Method

| Parameter | Value/Detail |

|---|---|

| Regioselectivity | >99% 1,3-isomer |

| Catalyst | None (base-free) |

| Purification | Column chromatography (hexane:EtOAc) |

| Scalability | Demonstrated at 10 mmol scale |

Cyclocondensation of β-Keto Esters with Arylhydrazines

Classical Pyrazole Synthesis

This method involves the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) with 4-nitrophenylhydrazine in the presence of a base, such as sodium ethoxide. The process follows a Knorr-type mechanism, where the β-keto ester undergoes cyclocondensation with the hydrazine derivative.

Key Steps :

-

Hydrazone Formation : The hydrazine attacks the ketone group of ethyl acetoacetate.

-

Cyclization : Base-mediated elimination of water forms the pyrazole ring.

-

Tautomerization : The intermediate tautomerizes to the thermodynamically stable 1,3-isomer.

Reaction Optimization

-

Base : Sodium ethoxide (1.2 equiv) in ethanol.

-

Temperature : Reflux at 80°C for 6–12 hours.

-

Yield : 52–83%, with lower yields attributed to competing 1,5-regioisomer formation.

Table 2 : Cyclocondensation Method Parameters

| Parameter | Value/Detail |

|---|---|

| Regioselectivity | 70–85% 1,3-isomer |

| Side Products | 1,5-Regioisomer (15–30%) |

| Workup | Acidification followed by extraction |

Enamino Ester Route for Enhanced Regiocontrol

Synthesis via Enamino Esters

The enamino ester approach, detailed in a 2023 study, utilizes ethyl 3-(dimethylamino)acrylate as a precursor. Reacting this with 4-nitrophenylhydrazine under acidic conditions ensures exclusive 1,3-regioselectivity.

Key Steps :

-

Enamino Ester Preparation : Ethyl acetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamino ester.

-

Cyclocondensation : The enamino ester reacts with 4-nitrophenylhydrazine in acetic acid, facilitating regioselective pyrazole formation.

Advantages and Limitations

-

Regioselectivity : >95% 1,3-isomer due to electronic steering by the enamino group.

-

Yield : 65–78%, limited by the stability of the enamino intermediate.

-

Cost : Higher reagent costs compared to other methods.

Table 3 : Enamino Ester Method Metrics

| Parameter | Value/Detail |

|---|---|

| Reaction Time | 4–6 hours |

| Solvent | Acetic acid |

| Scalability | Limited by enamino ester stability |

Comparative Analysis of Preparation Methods

Table 4 : Method Comparison

| Method | Regioselectivity | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Trichloromethyl Enones | >99% | 37–97 | Low | High |

| β-Keto Ester Cyclization | 70–85% | 52–83 | Low | Moderate |

| Enamino Ester Route | >95% | 65–78 | High | Low |

-

Trichloromethyl Enones : Ideal for large-scale synthesis due to high regioselectivity and minimal purification needs.

-

β-Keto Ester Cyclization : Cost-effective but requires chromatographic separation of regioisomers.

-

Enamino Ester Route : Reserved for applications demanding ultrahigh purity despite lower scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Nucleophilic Addition: The carbonyl group in the ester can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Nucleophilic Addition: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Reduction: Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

Hydrolysis: 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Nucleophilic Addition: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Applications in Chemistry

Synthesis of Complex Molecules:

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Reactions Involved:

- Reduction: The nitro group can be reduced to an amino group, yielding ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

- Hydrolysis: The ethyl ester can be hydrolyzed to form 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

- Nucleophilic Addition: The carbonyl group of the ester can react with nucleophiles, leading to various derivatives depending on the nucleophile used.

| Reaction Type | Product Formed |

|---|---|

| Reduction | Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate |

| Hydrolysis | 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid |

| Nucleophilic Addition | Various amides or esters |

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity:

The compound has also been studied for its anti-inflammatory properties, potentially providing a scaffold for the development of new anti-inflammatory drugs. The nitrophenyl group may enhance its interaction with biological targets involved in inflammatory pathways.

Case Study:

A study published in Pharmacological Reports demonstrated that derivatives of pyrazole compounds, including this compound, showed promising results in reducing inflammation in animal models .

Medicinal Chemistry

Drug Development:

this compound is being investigated as a potential drug candidate due to its ability to interact with various biological targets. Its structural features allow for modifications that can enhance pharmacological properties.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways critical for disease progression. This interaction is crucial for developing targeted therapies.

Industrial Applications

Synthesis of Dyes and Pigments:

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions.

Mechanism of Action

The mechanism of action of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Positional Isomerism

- Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (SI-51): A positional isomer with the 4-nitrophenyl group at the 5-position instead of the 1-position. SI-51 has a molecular weight of 261.24 g/mol, identical to the target compound, but exhibits distinct NMR shifts due to substituent positioning .

- Ethyl 4-Nitro-1H-Pyrazole-3-Carboxylate : Features a nitro group directly on the pyrazole ring (4-position) rather than a phenyl substituent. This compound (CAS: 55864-87-4) has a lower molecular weight (185.14 g/mol ) and reduced steric bulk, which may enhance solubility in polar solvents .

Ester Group Modifications

- Methyl 1-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate : Replacing the ethyl ester with a methyl group reduces lipophilicity. This derivative (CAS: Discontinued, Ref: 10-F518391) is structurally analogous but may exhibit different pharmacokinetic profiles .

Substituent Diversity

- Ethyl 1-(4-Trifluoromethoxyphenyl)-1H-Pyrazole-3-Carboxylate (F3) : Substitutes the nitro group with a trifluoromethoxy moiety, introducing both electron-withdrawing and hydrophobic characteristics. This modification is relevant for agrochemical applications due to enhanced metabolic stability .

- Ethyl 1-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylate Derivatives : Chlorine substituents (e.g., in compound 8j ) provide moderate electron-withdrawing effects, often used in antimicrobial agents. These derivatives typically exhibit higher melting points (e.g., 106–108°C for 8j ) compared to nitro-substituted analogs .

Physicochemical Properties

Biological Activity

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate nitrophenyl-substituted hydrazines. The resulting pyrazole derivatives are characterized using various spectroscopic methods, including NMR and IR spectroscopy, to confirm their structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 32 µg/mL against the murine P815 mastocytoma cell line, indicating moderate cytotoxicity . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and tubulin polymerization .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies report that derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds . This suggests its potential use in treating bacterial infections.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. Compounds related to this compound have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives, including this compound:

- Cytotoxicity Study : In a recent study, various pyrazole derivatives were tested against different cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MDA-MB-231) with significant antiproliferative effects .

- Antimicrobial Efficacy : A series of pyrazole derivatives were screened for their antimicrobial activity, revealing that those containing the nitrophenyl group had enhanced efficacy against resistant bacterial strains .

Research Findings Summary

| Activity Type | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity against P815 cell line | IC50 = 32 µg/mL |

| Antimicrobial | Significant activity against S. aureus | MIC = 0.22 - 0.25 μg/mL |

| Anti-inflammatory | Inhibition of COX enzymes | Comparable to diclofenac |

Q & A

Q. Q: What are the standard synthetic routes for ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, and how can purity be optimized?

A: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs in the presence of a nitrophenyl substituent. For example, a multi-step procedure involves:

Cyclization : Reacting ethyl 2,4-dioxobutanoate with 4-nitrophenylhydrazine in ethanol under reflux (12–24 hours) to form the pyrazole core .

Esterification : Using dry DMF as a solvent with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) to activate carboxyl groups, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of hydrazine to diketone) and reflux time (18 hours) improves yields to ~70–80% .

Critical Step : Post-synthesis, HPLC or LC-MS analysis is recommended to confirm purity (>95%). Recrystallization in ethanol/water (3:1) removes unreacted starting materials .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

A:

- NMR : -NMR in DMSO- shows distinct peaks: δ 8.3–8.5 ppm (aromatic protons on nitrophenyl), δ 4.2–4.4 ppm (ethyl ester –CH), and δ 6.7–7.1 ppm (pyrazole C–H) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX/SIR97) confirms bond angles and dihedral angles between the pyrazole ring and nitrophenyl group. For example, the C–N–N–C torsion angle in the pyrazole core is ~147.5°, indicating planarity .

- MS : ESI-MS typically shows [M+H] at m/z 302.1, with fragmentation peaks at m/z 255 (loss of –NO) and 227 (ester cleavage) .

Q. Q: How do solvent polarity and temperature affect the regioselectivity of pyrazole ring formation?

A:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the β-keto position, directing the nitrophenyl group to the 1-position of the pyrazole. Non-polar solvents (toluene) may lead to byproducts via competing α-attack .

- Temperature : Reactions at 80–100°C enhance cyclization rates but risk decarboxylation. Lower temperatures (50–60°C) improve regioselectivity but require longer reaction times (24–36 hours) .

- Catalysts : Adding p-toluenesulfonic acid (PTSA, 5 mol%) accelerates cyclization while maintaining >90% regioselectivity .

Contradiction Note : Some studies report conflicting optimal temperatures (e.g., 70°C vs. 100°C), likely due to variations in substrate solubility or catalyst choice. Systematic screening via Design of Experiments (DoE) is advised .

Mechanistic and Byproduct Analysis

Q. Q: What are common byproducts in the synthesis, and how can they be identified and mitigated?

A:

- Byproducts :

- Mitigation :

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Employ flash chromatography (ethyl acetate/hexane, 1:4) to separate regioisomers .

Case Study : In , chlorination of the pyrazole ring at 70°C with NCS produced 4-chloro derivatives (91% yield), but over-chlorination at 90°C led to 3,4-dichloro byproducts (15–20%) .

Advanced Applications in Drug Discovery

Q. Q: How does the nitrophenyl group influence the compound’s bioactivity in medicinal chemistry studies?

A: The 4-nitrophenyl moiety enhances electron-withdrawing effects, stabilizing the pyrazole ring and improving binding to enzymatic targets (e.g., kinase inhibitors). Key findings:

- Anticancer Activity : Derivatives showed IC values of 1.2–3.8 µM against HeLa cells via apoptosis induction .

- Covalent Inhibition : The nitro group can be reduced to an amine (–NH) in situ, enabling covalent bond formation with cysteine residues in viral proteases (e.g., Chikungunya NS2) .

SAR Insight : Substituents at the 5-position (e.g., –OH, –Cl) modulate solubility and potency. For example, hydroxylation at the 5-phenyl ring () improved aqueous solubility by 4-fold but reduced cell permeability .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in reported melting points or spectral data?

A: Discrepancies often stem from:

Purity : Commercial samples may contain stabilizers; recrystallize and re-analyze via DSC (melting point range: 199–201°C vs. 190–192°C in impure samples) .

Polymorphism : Use variable-temperature XRD to identify crystalline forms. For example, a monoclinic vs. orthorhombic lattice can shift NMR peaks by 0.1–0.3 ppm .

Solvent Artifacts : Ensure deuterated solvents in NMR are anhydrous; residual HO in DMSO- broadens –OH peaks .

Example : reports a melting point of 199–200°C for a derivative, while a similar study notes 190–192°C. DSC analysis revealed the lower range corresponds to a solvated form, while the higher range represents the anhydrous crystal .

Computational Modeling Support

Q. Q: Which computational tools are suitable for predicting the reactivity and stability of this compound?

A:

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts HOMO/LUMO energies (e.g., HOMO: −6.3 eV) to assess electrophilicity at the nitro group .

- Molecular Docking : AutoDock Vina simulates binding to targets like COX-2 (PDB: 3LN1). The nitrophenyl group shows a docking score of −9.2 kcal/mol, indicating strong hydrophobic interactions .

- MD Simulations : GROMACS models stability in aqueous solution; the ester group hydrolyzes within 50 ns at pH 7.4, suggesting prodrug potential .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1720 cm) with experimental FT-IR data to confirm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.